Grifolic acid

Catalog No.
S529238
CAS No.
M.F
C23H32O4
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grifolic acid

Product Name

Grifolic acid

IUPAC Name

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+

InChI Key

QPIZDZGIXDKCRC-JTCWOHKRSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O

solubility

Soluble in DMSO

Synonyms

Grifolic acid; Ilicicolinic Acid B

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

The exact mass of the compound Grifolic acid is 372.2301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesterterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

One of the most studied areas of Grifolic acid research focuses on its potential anti-cancer properties. Studies have shown Grifolic acid may:

  • Induce cell death (apoptosis) in cancer cells: Some research suggests Grifolic acid can trigger programmed cell death (apoptosis) in various cancer cell lines, including those of the liver, breast, and colon [].
  • Suppress tumor growth: In animal studies, Grifolic acid supplementation has been shown to suppress tumor growth and improve survival rates in mice with induced cancers [].
  • Enhance immune response: Grifolic acid might play a role in boosting the immune system's ability to recognize and combat cancer cells, although the exact mechanisms remain unclear [].

Neuroprotective Effects

Another area of research explores the potential neuroprotective effects of Grifolic acid. Studies suggest it may:

  • Promote nerve growth factor (NGF) synthesis: NGF is crucial for the survival and function of nerve cells. Grifolic acid might stimulate the production of NGF, potentially benefiting nerve health [].
  • Reduce inflammation in the nervous system: Chronic inflammation is implicated in various neurodegenerative diseases. Some studies indicate Grifolic acid's anti-inflammatory properties may be beneficial for neuroprotection [].

Other Potential Applications

Preliminary research also suggests Grifolic acid might have benefits for:

  • Blood sugar control: Studies suggest Grifolic acid may improve insulin sensitivity and help regulate blood sugar levels [].
  • Antimicrobial activity: Grifolic acid might exhibit antimicrobial properties against certain bacteria, potentially aiding in wound healing or fighting infections.

Grifolic acid is a naturally occurring meroterpenoid compound primarily isolated from fungi, particularly species of the genus Grifola. Its chemical formula is C23H32O4, and it has a molecular weight of 372.5 g/mol. Grifolic acid exhibits a complex structure characterized by multiple functional groups, contributing to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders.

Research suggests grifolic acid acts as an agonist for a specific free fatty acid receptor (GPR120) in cells [, ]. GPR120 is involved in various physiological processes, but the precise way grifolic acid interaction influences these processes is still under investigation [].

There is currently limited data on the safety profile of grifolic acid. As with any unfamiliar compound, caution and following proper laboratory protocols are essential when handling it [].

That are significant for its synthesis and transformation. Notably, it can undergo oxidative cyclization, which is catalyzed by specific enzymes, leading to the formation of related compounds such as daurichromenic acid. This reaction involves the farnesyl moiety of grifolic acid and requires flavin adenine dinucleotide and molecular oxygen as cofactors . Additionally, grifolic acid can be involved in halogenative aromatization reactions, which are essential for synthesizing densely functionalized derivatives .

Grifolic acid exhibits a range of biological activities that underline its potential as a therapeutic agent. Research indicates that it can induce cell death in osteosarcoma cells by inhibiting NADH generation and ATP production, suggesting its role in cancer therapy . Furthermore, it has been shown to induce apoptosis in GH3 adenoma cells through similar mechanisms involving mitochondrial membrane potential and ATP inhibition . Grifolic acid also acts as a selective partial agonist of G protein-coupled receptor 120, leading to intracellular calcium responses and ERK activation in enteroendocrine cells .

The synthesis of grifolic acid can be achieved through various methods, including total synthesis strategies that utilize halogenative aromatization reactions. These methods allow for the incorporation of different functional groups into the compound, enhancing its biological properties . Additionally, grifolic acid can be derived from natural sources through extraction processes involving specific fungal species.

Grifolic acid has several promising applications in medicinal chemistry and pharmacology. Its ability to induce cell death in cancer cells positions it as a candidate for anti-cancer therapies. Moreover, its action on G protein-coupled receptors suggests potential uses in metabolic disorders and obesity management, given its role in modulating intracellular signaling pathways . The compound's phytotoxic properties also indicate potential agricultural applications in herbicides or fungicides .

Interaction studies involving grifolic acid have highlighted its capacity to modulate various biological pathways. For instance, its interaction with G protein-coupled receptor 120 has been shown to activate signaling cascades that could influence metabolic processes . Additionally, studies examining its effects on cellular energy metabolism reveal insights into how grifolic acid can affect mitochondrial function and cell viability under stress conditions .

Grifolic acid shares structural and functional similarities with several other meroterpenoids and natural products. Here are some comparable compounds:

Compound NameChemical FormulaBiological Activity
Daurichromenic AcidC23H30O4Anti-HIV activity
GrifolinC22H30O4Antimicrobial properties
LL-Z1272αC23H32O4Antitumor activity
LL-Z1272βC23H32O4Antitumor activity

Uniqueness of Grifolic Acid: Grifolic acid is distinguished by its specific mechanisms of action against cancer cells and its selective agonistic activity on G protein-coupled receptors. While other compounds like daurichromenic acid exhibit potent anti-HIV activity, grifolic acid's dual role in both cancer treatment and metabolic regulation sets it apart as a versatile therapeutic candidate.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

372.23005950 g/mol

Monoisotopic Mass

372.23005950 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Grifolic acid

Dates

Last modified: 08-15-2023
1: Zhao Y, Zhang L, Yan A, Chen D, Xie R, Liu Y, Liang X, Zhao Y, Wei L, Yu J, Xu X, Su X. Grifolic acid induces GH3 adenoma cell death by inhibiting ATP production through a GPR120-independent mechanism. BMC Pharmacol Toxicol. 2018 May 30;19(1):26. doi: 10.1186/s40360-018-0215-4. PubMed PMID: 29843779; PubMed Central PMCID: PMC5975534.
2: Zhao YF, Jiang F, Liang XY, Wei LL, Zhao YY, Ma Q, Hu YS, Su XL. Grifolic acid causes osteosarcoma cell death in vitro and in tumor-bearing mice. Biomed Pharmacother. 2018 Jul;103:1035-1042. doi: 10.1016/j.biopha.2018.04.132. Epub 2018 Apr 25. PubMed PMID: 29710661.
3: Taura F, Iijima M, Kurosaki F. Daurichromenic acid and grifolic acid: Phytotoxic meroterpenoids that induce cell death in cell culture of their producer Rhododendron dauricum. Plant Signal Behav. 2018 Jan 2;13(1):e1422463. doi: 10.1080/15592324.2017.1422463. Epub 2018 Jan 16. PubMed PMID: 29286881; PubMed Central PMCID: PMC5790407.
4: Zhao Y, Zhang H, Yan A, Zhu J, Liu K, Chen D, Xie R, Xu X, Su X. Grifolic acid induces mitochondrial membrane potential loss and cell death of RAW264.7 macrophages. Mol Med Rep. 2018 Feb;17(2):3281-3287. doi: 10.3892/mmr.2017.8218. Epub 2017 Dec 7. PubMed PMID: 29257254.
5: Grabovyi GA, Mohr JT. Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A. Org Lett. 2016 Oct 7;18(19):5010-5013. Epub 2016 Sep 20. PubMed PMID: 27647101.

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